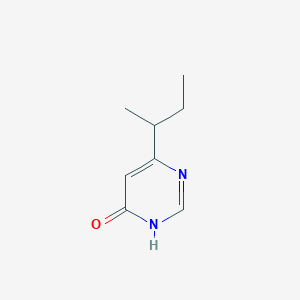

6-(Sec-butyl)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-butan-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-6(2)7-4-8(11)10-5-9-7/h4-6H,3H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVCZWBMZULPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=O)NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Sec Butyl Pyrimidin 4 Ol and Its Analogs

Established Synthetic Routes for Pyrimidin-4-ol Scaffolds

The synthesis of the pyrimidin-4-ol core is a well-documented area of heterocyclic chemistry, with several robust methods available to chemists. These routes can be broadly categorized into cyclocondensation reactions, amidine-based annulations, and one-pot multicomponent reactions.

Cyclocondensation Reactions in Pyrimidine (B1678525) Synthesis

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing species. A prevalent method involves the cyclocondensation of β-keto esters with amidines, which directly yields highly substituted 4-pyrimidinols. organic-chemistry.org This approach is valued for its reliability and the accessibility of the starting materials.

Another significant strategy is the direct condensation of N-vinyl or N-aryl amides with nitriles. nih.gov This reaction is facilitated by amide activation using an agent like trifluoromethanesulfonic anhydride, which promotes nucleophilic addition by the nitrile, followed by annulation to form the pyrimidine ring. nih.gov Variations of this approach include the condensation of cyanic acid analogs with N-vinyl or N-aryl amides to produce C4-heteroatom derivatized pyrimidines. nih.gov Furthermore, the reaction between chalcones and amidines provides another effective route to substituted pyrimidines. researchgate.net

Table 1: Overview of Cyclocondensation Reactions for Pyrimidin-4-ol Scaffolds

| Reaction Type | Key Reactants | Product | Key Features |

|---|---|---|---|

| β-Keto Ester Condensation | β-Keto Ester, Amidine | Substituted Pyrimidin-4-ol | Widely applicable and reliable method. organic-chemistry.org |

| Amide-Nitrile Condensation | N-Aryl/Vinyl Amide, Nitrile | Substituted Pyrimidine | Proceeds via amide activation and annulation. nih.gov |

| Chalcone (B49325) Condensation | Chalcone, Amidine | Substituted Pyrimidine | Utilizes readily available chalcone precursors. researchgate.net |

Amidine-Based Annulation Strategies

Amidine-based annulation strategies represent a versatile and powerful approach for constructing the pyrimidine nucleus. A notable example is the [3+3] annulation, which can be achieved through the reaction of amidines with α,β-unsaturated ketones. rsc.orgmdpi.com This method can proceed under metal-free conditions, involving the formation of a dihydropyrimidine (B8664642) intermediate that is subsequently oxidized. rsc.org A copper-catalyzed variant allows for the [3+3] annulation of amidines with saturated ketones, expanding the scope of available starting materials. organic-chemistry.org

More complex annulations have also been developed. An oxidative [3+2+1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol (as a one-carbon source) offers an efficient pathway to pyrimidine derivatives. organic-chemistry.org Additionally, iridium-catalyzed multicomponent synthesis allows for the reaction of amidines with up to three different alcohol molecules through a sequence of condensation and dehydrogenation steps, leading to highly substituted pyrimidines. organic-chemistry.orgnih.gov

Table 2: Summary of Amidine-Based Annulation Strategies

| Annulation Type | Key Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| [3+3] Annulation | Amidine, α,β-Unsaturated Ketone | Metal-free or Choline Hydroxide | Forms a dihydropyrimidine intermediate followed by oxidation. rsc.orgmdpi.com |

| [3+3] Annulation | Amidine, Saturated Ketone | Copper catalyst, 4-HO-TEMPO | Utilizes cascade reaction of dehydrogenation/annulation/aromatization. organic-chemistry.org |

| [3+2+1] Annulation | Amidine, Ketone, N,N-Dimethylaminoethanol | Oxidative conditions | Three-component, eco-friendly approach. organic-chemistry.org |

| [3+1+1+1] Synthesis | Amidine, Alcohols | Iridium-pincer complex | Regioselective synthesis via condensation and dehydrogenation. organic-chemistry.orgmdpi.com |

One-Pot Multicomponent Reactions for Pyrimidine Derivatives

One-pot multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and operational simplicity, as they allow for the formation of complex products in a single step. scholarsresearchlibrary.commdpi.com The Biginelli reaction is a classic example, involving the three-component condensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea. scholarsresearchlibrary.com

A widely used MCR for pyrimidine synthesis involves the reaction of an aldehyde, an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) or malononitrile, and an amidine source such as guanidine (B92328) nitrate. scholarsresearchlibrary.comresearchgate.net These reactions can often be performed in environmentally friendly media like water and may be promoted by a simple catalyst like piperidine. scholarsresearchlibrary.comresearchgate.net The advantages include short reaction times and excellent yields. scholarsresearchlibrary.com Other MCRs include the ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate, as well as tandem reactions promoted by NH₄I involving ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal. organic-chemistry.org

Table 3: Examples of One-Pot Multicomponent Reactions for Pyrimidine Synthesis

| Reaction Name/Type | Components | Catalyst/Solvent | Key Features |

|---|---|---|---|

| Biginelli-type Reaction | Aldehyde, β-Dicarbonyl, Urea/Thiourea | Acid catalyst | Classic MCR for dihydropyrimidinones. scholarsresearchlibrary.com |

| Guanidine-based MCR | Aldehyde, Ethyl Cyanoacetate, Guanidine Nitrate | Piperidine / Aqueous media | Efficient, environmentally friendly, excellent yields. scholarsresearchlibrary.comresearchgate.net |

| Enamine-based MCR | Enamine, Triethyl Orthoformate, Ammonium Acetate | ZnCl₂ | Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org |

| Ketone-based MCR | Ketone, NH₄OAc, DMF-DMA | NH₄I / Solvent-free | Metal-free tandem reaction with broad scope. organic-chemistry.org |

Strategies for Introducing the Sec-butyl Moiety at the C6 Position

The introduction of the sec-butyl group at the C6 position of the pyrimidin-4-ol ring can be accomplished through two primary strategies: incorporating the moiety into the starting materials before ring formation or functionalizing the pyrimidine core after cyclization.

Pre-functionalization Approaches of Starting Materials

The most direct method for synthesizing 6-(sec-butyl)pyrimidin-4-ol is to use a starting material that already contains the required sec-butyl group. In the context of the common cyclocondensation reaction between a β-dicarbonyl compound and an amidine, this involves starting with a β-keto ester or a diketone bearing a sec-butyl group at the appropriate position.

For instance, the cyclocondensation of ethyl 4-methyl-3-oxohexanoate with a simple amidine like formamidine (B1211174) would directly yield the desired this compound. This pre-functionalization approach is highly convergent and leverages the robust and well-understood pyrimidine ring-forming reactions. The primary consideration for this strategy is the availability and synthesis of the required sec-butylated precursor.

Table 4: Potential Precursors for the Synthesis of this compound

| Precursor Type | Specific Example | Reaction Partner | Resulting Moiety |

|---|---|---|---|

| β-Keto Ester | Ethyl 4-methyl-3-oxohexanoate | Formamidine | This compound |

| β-Diketone | 5-Methylheptane-2,4-dione | Formamidine | 4-Methyl-6-(sec-butyl)pyrimidin-4-ol |

Post-Cyclization Functionalization Techniques

Alternatively, the sec-butyl group can be introduced after the formation of the pyrimidine ring. This approach, known as post-cyclization functionalization, relies on modifying the C6 position of a pre-existing pyrimidin-4-ol scaffold. This can be challenging due to the potential for competing reactions at other positions on the ring, such as C5. researchgate.net

Several strategies can be envisioned for C6 functionalization:

Halogenation and Cross-Coupling: The pyrimidin-4-ol can be converted to a 4-chloro-6-halopyrimidine. The C6-halogen (e.g., bromine or iodine) can then serve as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi coupling, with an appropriate sec-butyl organometallic reagent.

C-H Functionalization: Direct C-H activation at the C6 position is a modern and atom-economical approach. While challenging, methods for the direct C-H functionalization of pyrimidines are an active area of research. researchgate.net Regioselectivity can be a significant hurdle that needs to be overcome. researchgate.net

Nucleophilic Substitution: The C6 position can be activated for nucleophilic substitution. For example, converting the C6 position to a leaving group, such as a triazolyl group, can facilitate substitution by a suitable sec-butyl nucleophile. nih.govsigmaaldrich.com This method has been demonstrated for the functionalization of pyrimidine nucleosides. nih.govsigmaaldrich.com

Table 5: Post-Cyclization Functionalization Strategies for the C6 Position

| Strategy | Description | Key Intermediate | Potential Reagent |

|---|---|---|---|

| Cross-Coupling | Introduction of a halogen at C6, followed by a metal-catalyzed coupling reaction. | 6-Halopyrimidin-4-ol derivative | sec-Butylboronic acid or sec-Butylzinc halide |

| Direct C-H Activation | Direct reaction at the C-H bond of the C6 position. | Pyrimidin-4-ol | Sec-butyl source under catalytic conditions |

| Nucleophilic Substitution | Activation of the C6 position with a good leaving group, followed by substitution. | 6-(1,2,4-Triazol-1-yl)pyrimidin-4-ol | sec-Butyl Grignard or organocuprate |

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Catalytic Systems in Pyrimidin-4-ol Synthesis

The formation of the pyrimidine ring, a core structure in many bioactive compounds, is often facilitated by a catalyst to enhance reaction rates and regioselectivity. mdpi.com A variety of catalytic systems have been explored for the synthesis of pyrimidine derivatives, ranging from metal complexes to organocatalysts and solid acid catalysts.

Recent advances have highlighted the use of iridium-pincer complexes which efficiently catalyze the regioselective synthesis of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. mdpi.comrsc.org Copper(II)-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines also represent a powerful tool for constructing the pyrimidine scaffold. mdpi.com

Lewis acids, such as samarium chloride, have been employed to catalyze the cyclization of β-formyl enamides with urea under microwave irradiation, providing a pathway to pyrimidine derivatives. rsc.org In other approaches, p-toluene sulphonic acid (PTSA), a readily available and non-toxic solid acid catalyst, has been effective in the condensation reactions for synthesizing fused pyrimidine systems. mdpi.com Furthermore, "green" catalysts like nanozeolites have been successfully used in the synthesis of related heterocyclic systems such as pyrazolo[3,4-d]pyrimidin-6-ol derivatives, offering advantages like operational simplicity and environmental benignity. researchgate.netkisti.re.kr Organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP) have also been utilized in the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net

The choice of catalyst can significantly influence the reaction pathway and final yield, as illustrated in the table below, which summarizes various catalytic systems used in the synthesis of pyrimidine and its fused analogs.

| Catalyst System | Reactants | Product Type | Key Advantages |

| PN5P–Ir–pincer complexes | Amidines and alcohols | Substituted pyrimidines | High efficiency, regioselectivity. mdpi.comrsc.org |

| p-Toluene Sulphonic Acid (PTSA) | Salicylaldehyde derivatives, malononitrile, piperidine/morpholine | Benzopyrano-pyrimidine derivatives | Cost-effective, environmentally benign, high yields. mdpi.com |

| Nanozeolite NaX | 3-methyl-1-phenyl-5-pyrazolone, carbonyl compounds, urea | Pyrazolo[3,4-d]pyrimidin-6-ol derivatives | Green catalyst, solvent-free conditions, better yield, less time. researchgate.netkisti.re.kr |

| 4-Dimethylaminopyridine (DMAP) | Substituted aromatic aldehydes, cyanoacetamide, 6-aminouracil | Pyrido[2,3-d]pyrimidine derivatives | Inexpensive, readily available, excellent yields. researchgate.net |

| Samarium Chloride (Lewis Acid) | β-formyl enamides and urea | Substituted pyrimidines | Microwave-assisted, efficient cyclization. rsc.org |

| Copper(II) | Alkynes and amidines/guanidines | Substituted pyrimidines | Powerful tool for pyrimidine construction. mdpi.com |

Solvent Effects and Temperature Control

The reaction medium and temperature are critical variables that profoundly impact the solubility of reactants, reaction kinetics, and the stability of intermediates and products, thereby influencing both yield and selectivity. researchgate.netnih.gov

Studies on the synthesis of pyrimidine analogs have shown that polar solvents often facilitate higher reaction rates. For instance, in the acid-promoted amination of fused pyrimidines, a higher reaction rate was observed in water compared to alcoholic solvents like methanol (B129727) (MeOH), ethanol (B145695) (EtOH), and 2-propanol (2-PrOH), or dimethylformamide (DMF). nih.govacs.org The enhanced rate in more polar solvents can be attributed to their ability to stabilize polar transition states. nih.govacs.org However, in some cases, alcoholic solvents provide an optimal balance. For one thiazolo[3,2-a]pyrimidine synthesis, methanol was identified as the solvent of choice, yielding an excellent product outcome at 30°C. researchgate.net

Temperature control is equally crucial. The same study found that increasing the temperature to 60°C or 100°C did not yield the desired product, indicating that higher temperatures can promote decomposition or side reactions. researchgate.net In contrast, the PTSA-catalyzed synthesis of benzopyrano-pyrimidine derivatives was effectively carried out at 80°C in ethanol. mdpi.com This demonstrates that the optimal temperature is highly dependent on the specific reaction, including the reactants and catalyst used.

The interplay between solvent and temperature is summarized in the table below, showing their effects on the synthesis of various pyrimidine derivatives.

| Solvent | Temperature (°C) | Reaction/Product Type | Observed Effect |

| Water | 60 | Amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Higher reaction rate compared to alcoholic solvents and DMF. nih.govacs.org |

| Methanol (MeOH) | 30 | Synthesis of a thiazolo[3,2-a]pyrimidine derivative | Excellent yield; identified as the solvent of choice. researchgate.net |

| Ethanol (EtOH) | 60 | Amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | High amount of product obtained, similar to water and MeOH. nih.govacs.org |

| Methanol (MeOH) | 60-100 | Synthesis of a thiazolo[3,2-a]pyrimidine derivative | No desired product or only trace amounts were identified. researchgate.net |

| Ethanol (EtOH) | 80 | PTSA-catalyzed synthesis of benzopyrano-pyrimidine derivatives | Effective conditions for high yields. mdpi.com |

| Water/Ethanol mixture | Reflux | Synthesis of indol-3-yl-4H-pyran derivatives | A mixed solvent system improved the synthesis yield. researchgate.net |

Purification and Isolation Methodologies for this compound

Following the completion of the synthesis, the crude reaction mixture contains the desired product, unreacted starting materials, catalysts, and byproducts. A robust purification and isolation strategy is therefore essential to obtain this compound in high purity. The methodologies employed are largely dictated by the physicochemical properties of the target compound and the impurities present.

A common and effective technique for the purification of pyrimidine derivatives is crystallization . This method relies on the differences in solubility between the product and impurities in a given solvent system. For instance, in the synthesis of a pyrazolo[3,4-d]pyrimidine derivative, the final product was purified by filtering the precipitate formed after adding water to the reaction residue, followed by crystallization from an alcohol/water mixture. mdpi.com

Column chromatography , particularly over silica (B1680970) gel, is another widely used method for separating compounds with different polarities. rsc.orgnih.gov A suitable solvent system (eluent) is chosen to selectively move the components of the mixture through the stationary phase at different rates. The fractions containing the pure product are then collected and the solvent is evaporated. For some pyrimidine syntheses, residues are purified by column chromatography on silica gel to yield the final compounds. nih.gov

Precipitation is a simpler method often used when the product has low solubility in a particular solvent in which the impurities are soluble. In the synthesis of certain thiazolo[4,5-d]pyrimidine (B1250722) derivatives, purification was achieved by precipitating the product using water. rsc.org

In cases where impurities are difficult to remove by conventional methods, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers high resolution and is particularly useful for isolating the final product from structurally similar byproducts. mdpi.com

The general workflow for purification often involves an initial workup procedure, which may include:

Removal of the reaction solvent, often under reduced pressure (e.g., distillation). mdpi.com

An aqueous workup, where the residue is dissolved or suspended in an organic solvent and washed with water or brine to remove inorganic salts and water-soluble impurities.

Drying of the organic layer over a drying agent (e.g., Na2SO4 or MgSO4).

Concentration of the dried organic solution to yield the crude product, which is then subjected to one of the purification techniques mentioned above.

The choice of method is critical and often a combination of techniques is required to achieve the desired level of purity for this compound.

Advanced Spectroscopic and Structural Elucidation Studies of 6 Sec Butyl Pyrimidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete structural assignment of 6-(sec-butyl)pyrimidin-4-ol can be achieved.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the pyrimidine (B1678525) ring are expected to appear in the downfield region, typically between δ 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The protons of the sec-butyl group will resonate in the upfield region.

The methine proton of the sec-butyl group, being adjacent to the pyrimidine ring, is expected to be the most downfield of the alkyl protons. The methylene (B1212753) protons will appear as a complex multiplet due to diastereotopicity, while the two methyl groups of the sec-butyl substituent will likely present as a triplet and a doublet, respectively.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (pyrimidine) | ~8.0 | Singlet | - |

| H-5 (pyrimidine) | ~6.5 | Singlet | - |

| CH (sec-butyl) | ~2.8 | Sextet | ~7.0 |

| CH₂ (sec-butyl) | ~1.6 | Multiplet | ~7.0 |

| CH₃ (sec-butyl, terminal) | ~0.9 | Triplet | ~7.4 |

| CH₃ (sec-butyl, internal) | ~1.2 | Doublet | ~7.0 |

| OH | Variable | Broad Singlet | - |

Note: Predicted values are based on the analysis of similar pyrimidine and sec-butyl containing compounds.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region (δ 120-160 ppm), with the carbon bearing the hydroxyl group (C-4) and the carbon attached to the sec-butyl group (C-6) being the most deshielded. The carbons of the sec-butyl group will appear in the upfield aliphatic region.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (pyrimidine) | ~150 |

| C-4 (pyrimidine) | ~160 |

| C-5 (pyrimidine) | ~110 |

| C-6 (pyrimidine) | ~165 |

| CH (sec-butyl) | ~40 |

| CH₂ (sec-butyl) | ~30 |

| CH₃ (sec-butyl, terminal) | ~12 |

| CH₃ (sec-butyl, internal) | ~20 |

Note: Predicted values are based on typical chemical shifts for pyrimidine derivatives and alkyl chains. oregonstate.edulibretexts.orglibretexts.org

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For the sec-butyl group, cross-peaks would be expected between the methine proton and the methylene protons, as well as between the methylene protons and the terminal methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the sec-butyl group and the pyrimidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the attachment of the sec-butyl group to the C-6 position of the pyrimidine ring, by observing a correlation between the methine proton of the sec-butyl group and the C-5 and C-6 carbons of the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. The molecular formula of this compound is C₈H₁₂N₂O, giving it a molecular weight of 152.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 152. The fragmentation pattern would likely involve the characteristic loss of alkyl fragments from the sec-butyl group. wikipedia.org A prominent fragmentation pathway would be the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment ion at m/z 123. Another likely fragmentation is the loss of a methyl radical (•CH₃) to give a fragment at m/z 137. The pyrimidine ring itself is relatively stable, but can also undergo characteristic ring cleavage. sapub.orgresearchgate.net

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 152 | [M]⁺ |

| 123 | [M - C₂H₅]⁺ |

| 137 | [M - CH₃]⁺ |

| 95 | [M - C₄H₉]⁺ |

Note: Fragmentation patterns are predicted based on the general principles of mass spectrometry and data from related pyrimidine compounds. sapub.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. A broad absorption in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic pyrimidine ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the sec-butyl group would be observed in the 2850-2960 cm⁻¹ region. libretexts.org The C=C and C=N stretching vibrations of the pyrimidine ring are expected in the 1500-1600 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=C and C=N stretch (pyrimidine ring) | 1500-1600 |

| C-O stretch (hydroxyl) | 1200-1300 |

Note: Predicted absorption ranges are based on standard IR correlation tables and data for similar compounds. researchgate.netijirset.com

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

While NMR, MS, and IR provide valuable information about the connectivity and functional groups, Single Crystal X-ray Diffraction (SC-XRD) offers the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, SC-XRD analysis would provide precise bond lengths, bond angles, and torsional angles.

This technique would confirm the planar nature of the pyrimidine ring and determine the conformation of the sec-butyl group relative to the ring. Furthermore, SC-XRD would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring, which govern the crystal packing. This detailed structural information is invaluable for understanding the physical properties and potential biological activity of the compound.

Supramolecular Interactions in Crystalline Pyrimidine Structures

The solid-state architecture of pyrimidine derivatives is governed by a network of non-covalent supramolecular interactions. In the case of this compound, which exists predominantly in its tautomeric form, 6-(sec-butyl)pyrimidin-4(3H)-one, the crystal packing is expected to be directed by a combination of strong hydrogen bonds, π-π stacking, and weaker van der Waals forces.

The pyrimidinone core is particularly adept at forming robust hydrogen bonds. nih.gov The most significant of these is the N—H···O hydrogen bond, a highly directional and energetically favorable interaction that often leads to the formation of predictable supramolecular synthons. nih.govnih.gov A common and stable motif observed in many pyrimidinone and related structures is the centrosymmetric dimer, linked by a pair of N—H···O hydrogen bonds to form an R²₂(8) ring motif. researchgate.net These dimeric units can then serve as building blocks for more extended one-, two-, or three-dimensional networks. nih.gov

Beyond the primary N—H···O interactions, weaker hydrogen bonds also play a crucial role in stabilizing the crystal lattice. These include C—H···O and C—H···N interactions, where hydrogen atoms from the pyrimidine ring or the sec-butyl substituent can interact with the carbonyl oxygen or ring nitrogen atoms of adjacent molecules. nih.govmdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.goviucr.org By mapping properties onto this unique molecular surface, a detailed and quantitative picture of the crystal packing can be obtained.

The analysis generates several key graphical outputs:

d_norm Surface : This surface is colored to show intermolecular contacts that are shorter or longer than the van der Waals radii. Intense red spots on the d_norm map highlight the closest contacts, which typically correspond to strong hydrogen bonds like N—H···O and C—H···O. iucr.org

Shape Index and Curvedness : These surfaces are particularly useful for identifying π-π stacking interactions. The shape index will show characteristic adjacent red and blue triangles for stacked aromatic rings, while the curvedness map reveals large, flat green areas indicative of the planar regions involved in the stacking. tandfonline.com

2D Fingerprint Plots : These plots provide a quantitative summary of all intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (dₑ) against the distance to the nearest nucleus internal to the surface (dᵢ). nih.gov The plot can be deconstructed to show the percentage contribution of specific atom-pair contacts to the total Hirshfeld surface area. For pyrimidine derivatives, the most significant contributions to crystal packing typically come from H···H, N···H/H···N, C···H/H···C, and O···H/H···O contacts. nih.goviucr.orgiucr.orgnih.gov

For a molecule like this compound, the 2D fingerprint plot would be expected to show sharp spikes characteristic of the strong N—H···O hydrogen bonds. The high proportion of hydrogen atoms in the sec-butyl group would lead to a large contribution from diffuse H···H contacts, which often represent the largest portion of the surface area. nih.govnih.gov C···H/H···C contacts would represent both C—H···π interactions and general van der Waals contacts.

The relative contributions of these interactions, derived from analyses of similar pyrimidine structures, can be summarized in a data table.

| Interaction Type | Typical Contribution Range (%) | Description |

|---|---|---|

| H···H | 40 - 55% | Represents van der Waals forces, primarily from alkyl groups and aromatic C-H bonds. Generally the most abundant contact. |

| C···H / H···C | 15 - 25% | Indicates C—H···π interactions and other weaker van der Waals contacts. |

| N···H / H···N | 10 - 20% | Corresponds to N—H···N and C—H···N hydrogen bonds, often appearing as distinct "wings" or spikes on the fingerprint plot. |

| O···H / H···O | 5 - 15% | Represents strong N—H···O or weaker C—H···O hydrogen bonds, visible as sharp spikes on the fingerprint plot. |

| Other (C···C, C···N, etc.) | < 5% | Minor contributions from other van der Waals or electrostatic interactions. |

Computational Chemistry and Theoretical Investigations of 6 Sec Butyl Pyrimidin 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is instrumental in optimizing molecular geometry and calculating various electronic properties that govern the behavior of 6-(sec-butyl)pyrimidin-4-ol.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. wikipedia.org A large gap suggests high stability and low reactivity, whereas a small gap implies lower stability and higher reactivity. wikipedia.org For pyrimidine (B1678525) derivatives, the distribution of electron density in these frontier orbitals can pinpoint the reactive sites within the molecule. In the context of this compound, the heteroatoms (nitrogen and oxygen) are expected to have significant contributions to the frontier orbitals.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Energy difference between HOMO and LUMO |

Global Reactivity Descriptors

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap.

Chemical Potential (μ) indicates the escaping tendency of electrons from an equilibrium system. It is the average of the HOMO and LUMO energies.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated from the chemical potential and hardness.

These parameters are invaluable for predicting the general reactive nature of this compound in various chemical environments.

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.79 |

Quantum Chemical Studies on Tautomerism of Pyrimidin-4-ol Systems

Tautomerism is a phenomenon where a single molecule exists in two or more interconvertible forms that differ in the position of a proton. Pyrimidin-4-ol systems, including this compound, can exhibit keto-enol tautomerism. The equilibrium between the -ol (enolic) form and the -one (ketonic) form is a critical aspect of their chemistry.

Theoretical Prediction of Tautomeric Preferences

Quantum chemical calculations are highly effective in predicting the relative stabilities of tautomers. researchgate.net By calculating the Gibbs free energy of each tautomeric form, it is possible to determine which form is more stable under specific conditions. For simple pyrimidin-4-one, theoretical studies have shown that the keto form is generally more stable than the enol form. chemicalbook.com The introduction of a nitrogen atom into the ring, when compared to pyridin-2-one, shifts the equilibrium towards the ketonic form. nih.gov The sec-butyl substituent at the 6-position is not expected to dramatically alter this fundamental preference, although it may have a minor electronic influence.

Solvent Effects on Tautomeric Equilibria

The surrounding solvent can have a profound impact on the position of the tautomeric equilibrium. mdpi.comnih.gov Polar solvents can stabilize one tautomer over another through intermolecular interactions like hydrogen bonding. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on the relative energies of the tautomers. mdpi.com For pyrimidin-4-ol systems, polar protic solvents are likely to stabilize the more polar keto tautomer to a greater extent than the enol form, further shifting the equilibrium in favor of the keto isomer. nih.gov

Noncovalent Interaction (NCI) Analysis in Pyrimidine Derivatives

Noncovalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and molecular recognition processes of chemical and biological systems. uomphysics.netfrontiersin.orgmdpi.com In the context of pyrimidine derivatives, such as this compound, understanding the landscape of these weak interactions is fundamental for rational drug design and the development of new materials. frontiersin.orgnih.gov Computational methods, particularly Noncovalent Interaction (NCI) analysis, have emerged as powerful tools for the visualization and characterization of these interactions in real space. nih.gov

NCI analysis is based on the electron density (ρ) and its derivatives, primarily the reduced density gradient (s). This method allows for the identification and visualization of various types of noncovalent interactions, including hydrogen bonds, van der Waals interactions, and steric clashes. nih.govscielo.org.mx The resulting visualization typically uses colored isosurfaces, where different colors represent the nature and strength of the interactions. Generally, blue isosurfaces indicate strong attractive interactions like hydrogen bonds, green surfaces denote weaker van der Waals interactions, and red surfaces signify repulsive steric clashes. scielo.org.mx

Theoretical studies on various pyrimidine-containing compounds have demonstrated the prevalence and importance of a network of noncovalent interactions in their solid-state structures. uomphysics.net For instance, in a novel pyrimidine-containing sulfonamide derivative, single crystal X-ray diffraction and subsequent computational analyses revealed that the crystal packing is primarily stabilized by N–H···O and C–H···O intermolecular hydrogen bonds, supplemented by weaker C–H···π and halogen···π interactions. uomphysics.net Quantum chemical calculations, including Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM), have been employed to quantify the contributions of these different interactions. uomphysics.netnih.gov

The application of Density Functional Theory (DFT) is central to these computational investigations, often used to optimize the molecular geometry and to perform Natural Bond Orbital (NBO) analysis, which provides insights into intramolecular charge transfer. uomphysics.net For pyrimidine derivatives, these studies help in understanding how substituents on the pyrimidine ring influence the supramolecular assembly through various noncovalent interactions. nih.govgsconlinepress.com

To illustrate the kind of data obtained from such computational analyses, the following tables present hypothetical but representative findings from an NCI and QTAIM analysis of a pyrimidine derivative similar to this compound.

Table 1: Hypothetical Noncovalent Interaction (NCI) Analysis Summary for a Dimer of a Pyrimidine Derivative. This table showcases the types of noncovalent interactions identified, the sign of the second Hessian eigenvalue (λ₂) multiplied by the electron density (ρ), which helps in distinguishing between attractive and repulsive interactions, and the corresponding interaction energies.

| Interacting Fragments | Interaction Type | sign(λ₂)ρ (a.u.) | Interaction Energy (kcal/mol) |

| O-H···N (pyrimidine) | Hydrogen Bond | -0.035 | -5.8 |

| C-H (butyl)···π (pyrimidine) | C-H···π | -0.012 | -1.5 |

| C-H (pyrimidine)···O | Hydrogen Bond | -0.020 | -2.5 |

| π (pyrimidine)···π (pyrimidine) | π-π Stacking | -0.015 | -2.1 |

| H (butyl)···H (butyl) | van der Waals | -0.008 | -0.7 |

Table 2: Hypothetical QTAIM Parameters for Bond Critical Points (BCPs) in a Pyrimidine Derivative Dimer. This table presents key topological parameters from a Quantum Theory of Atoms in Molecules (QTAIM) analysis for the identified noncovalent interactions. These parameters include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)) at the bond critical points.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| O-H···N | 0.038 | 0.095 | -0.004 |

| C-H···π | 0.014 | 0.042 | -0.001 |

| C-H···O | 0.021 | 0.068 | -0.002 |

| π···π | 0.016 | 0.051 | -0.001 |

These computational tools and the insights they provide are invaluable for understanding the structure-property relationships in pyrimidine derivatives. frontiersin.orgnih.gov By elucidating the nature and strength of noncovalent interactions, researchers can better predict and control the crystalline forms of these compounds, which is critical for their application in pharmaceuticals and materials science. uomphysics.netfrontiersin.org

Chemical Reactivity and Mechanistic Studies of 6 Sec Butyl Pyrimidin 4 Ol

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is classified as an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency renders the ring generally unreactive toward electrophilic aromatic substitution, which typically requires harsh reaction conditions. Conversely, the ring is activated for nucleophilic aromatic substitution (SNAr), a key reaction for the functionalization of this heterocycle.

Nucleophilic substitution on pyrimidines typically proceeds through an addition-elimination mechanism, where the nucleophile attacks an electron-poor carbon atom, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The subsequent elimination of a leaving group restores the aromaticity of the ring. Recent computational and experimental work has also provided evidence that some SNAr reactions may proceed through a concerted mechanism, bypassing a stable intermediate.

The presence of the sec-butyl group at the C6 position and the hydroxyl group at the C4 position significantly modulates the reactivity and regioselectivity of the pyrimidine core.

Electronic Effects : The sec-butyl group is an alkyl substituent, which exerts a positive inductive effect (+I). This electron-donating nature increases the electron density of the pyrimidine ring. For electrophilic substitution, this effect is activating and would direct incoming electrophiles to the ortho and para positions (C5 being the most likely). However, for the more common nucleophilic substitution, the electron-donating sec-butyl group is deactivating, as it destabilizes the negatively charged Meisenheimer intermediate.

Steric Effects : The sec-butyl group is sterically bulky. This bulk hinders the approach of reagents to the adjacent C5 position, influencing the regioselectivity of substitution reactions.

Regioselectivity in Nucleophilic Substitution : In pyrimidine systems, the C2, C4, and C6 positions are the most electron-deficient and thus the primary sites for nucleophilic attack. In 6-(sec-butyl)pyrimidin-4-ol, the C4 and C6 positions are already substituted. Therefore, nucleophilic attack would be directed primarily to the C2 position. Quantum mechanics analyses on substituted 2,4-dichloropyrimidines have shown that an electron-donating group at the C6 position can reverse the typical C4 selectivity, making the C2 position more susceptible to nucleophilic attack. wuxiapptec.com This is because the electron-donating group increases the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at C4 more than at C2, making the C2 position the kinetically favored site of attack. wuxiapptec.com

Reactivity of the Hydroxyl Group in Pyrimidin-4-ol Systems

The this compound molecule exists in a tautomeric equilibrium with its keto form, 6-(sec-butyl)pyrimidin-4(3H)-one. In solution and in the solid state, the equilibrium for hydroxypyrimidines and hydroxypyridines generally favors the more stable keto (pyrimidinone or pyridone) form due to factors like intermolecular hydrogen bonding. This tautomerism is critical as it presents two reactive sites: the oxygen of the hydroxyl group (enol form) and the nitrogen atom at position 3 (keto form).

The ambident nucleophilic character of the pyrimidinone tautomer leads to competition between N- and O-functionalization. The reaction outcome can often be controlled by the choice of reagents and reaction conditions.

O-Alkylation : This reaction involves the substitution of the hydroxyl proton with an alkyl group. The direct alkylation of pyrimidin-2(1H)-ones with alkyl halides often yields a mixture of N- and O-alkylated products. researchgate.netuomosul.edu.iq However, selective O-alkylation can be achieved. For instance, a fast and high-yielding protocol for the O-alkylation of pyrimidin-2(1H)-ones has been developed using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as alkylating agents, affording yields between 70–98%. researchgate.netuomosul.edu.iq The choice of base and solvent can also influence the N/O selectivity.

| Pyrimidinone Substituent (R) | Alkylating Agent | Base | Solvent | Yield of O-Alkylated Product (%) | Reference |

|---|---|---|---|---|---|

| 4-CF3, 6-Ph | 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K2CO3 | Acetone | 95 | uomosul.edu.iq |

| 4-CF3, 6-(4-Me-Ph) | 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K2CO3 | Acetone | 98 | uomosul.edu.iq |

| 4-CF3, 6-(4-Cl-Ph) | 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K2CO3 | Acetone | 92 | uomosul.edu.iq |

| 4-CF3, 6-Me | 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K2CO3 | Acetone | 70 | researchgate.netuomosul.edu.iq |

O-Acylation : This involves the formation of an ester at the oxygen atom. The formation of O-acyl derivatives of 4-hydroxypyrimidines is promoted by the presence of a bulky substituent on the pyrimidine ring and by the use of a sterically demanding acyl halide, such as pivaloyl chloride or aroyl halides. wur.nl This steric influence helps to direct the acylation to the less hindered oxygen atom over the ring nitrogen atoms. wur.nl

Cycloaddition Reactions Involving the Pyrimidine Core

While cycloaddition reactions are commonly used to synthesize the pyrimidine ring itself, the aromatic pyrimidine core can also participate as a reactant in certain cycloadditions. nih.govrdd.edu.iq Due to its electron-deficient nature, the pyrimidine ring is a poor diene in normal electron-demand Diels-Alder reactions. However, it readily participates in inverse-electron-demand Diels-Alder (IEDDA) reactions, where it acts as the electron-poor 4π (azadiene) component, reacting with an electron-rich dienophile.

In a typical IEDDA reaction, the electron-rich dienophile (e.g., an enamine or ynamine) reacts with the pyrimidine. The reaction is often followed by a retro-Diels-Alder reaction that expels a small, stable molecule (like HCN from the C2-N3 fragment), leading to the formation of a new, functionalized pyridine ring. acsgcipr.org The reactivity of the pyrimidine in these reactions can be enhanced by:

Electron-withdrawing groups on the pyrimidine ring, which lower the energy of the LUMO, facilitating the reaction with the dienophile's HOMO.

Protonation or quaternization of a ring nitrogen, which significantly lowers the LUMO energy and allows the cycloaddition to occur under much milder conditions. wur.nl

Proposed Reaction Mechanisms for Novel Transformations

The pyrimidine ring can undergo a variety of transformations and rearrangements under specific conditions, often involving complex mechanistic pathways. Computational and experimental studies have been crucial in elucidating these mechanisms.

One common mechanistic motif involves the initial nucleophilic addition to an electron-deficient carbon (e.g., C6 or C2), leading to a loss of aromaticity. This is followed by a ring-opening event, often through the cleavage of an N-C bond, to form a reactive acyclic intermediate. This intermediate can then undergo intramolecular rearrangement and subsequent recyclization to form a new heterocyclic system. For example, the reaction of pyrimidinium salts with nucleophiles can lead to ring contraction to form pyrazoles or ring transformation into s-triazines via a proposed addition/ring-opening/recyclization pathway. acsgcipr.org

More recently, computational studies have detailed the mechanism for the isomerization of pyrazolopyrimidines into pyrazolopyridines. The proposed mechanism involves four key transition states: bonding of a hydroxyl group, ring-opening of the pyrimidine, ring-closing to form the pyridine, and detachment of the hydroxyl group. jackwestin.com

The outcome of many chemical reactions involving pyrimidine derivatives is dictated by a balance between kinetic and thermodynamic control. jackwestin.comyoutube.comreddit.comlibretexts.orgwikipedia.org

Kinetic Product : The product that is formed fastest, via the reaction pathway with the lowest activation energy. These reactions are typically favored at lower temperatures and shorter reaction times. youtube.comlibretexts.org

Thermodynamic Product : The most stable product, which resides at the lowest energy level. This product is favored under conditions that allow for equilibrium to be established, such as higher temperatures and longer reaction times, enabling less stable intermediates or products to revert to reactants and explore more energy-intensive pathways. youtube.comlibretexts.org

In the context of pyrimidine transformations, a proposed reaction mechanism can be evaluated by calculating the Gibbs free energy of the intermediates and transition states. For example, in the calculated energy profile for the isomerization of a pyrazolopyrimidine, the highest energy barriers were found for the pyrimidine ring-opening and the subsequent pyridine ring-closing steps, identifying these as the most critical stages of the reaction. jackwestin.com Such computational studies reveal which steps are rate-determining and whether intermediates are stable enough to be observed or are transient, high-energy species. researchgate.netjackwestin.com This detailed energetic understanding allows for the rational design of reaction conditions to favor the formation of a desired kinetic or thermodynamic product.

Advanced Materials and Industrial Chemical Applications of Pyrimidin 4 Ol Derivatives

Role as Intermediates in Fine Chemical Synthesis

Pyrimidin-4-ol derivatives are valuable intermediates in the synthesis of more complex and functionalized heterocyclic systems. The presence of the hydroxyl group and the nitrogen atoms in the pyrimidine (B1678525) ring provides multiple reactive sites for further chemical transformations. The sec-butyl group at the C6 position can influence the regioselectivity of these reactions and the properties of the resulting products.

One of the primary applications of pyrimidin-4-ol derivatives is in the synthesis of fused heterocyclic compounds. For instance, pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, can be synthesized from pyrimidin-4-ol precursors. Research has demonstrated that reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents leads to the formation of new pyrazolo[3,4-d]pyrimidine derivatives. nih.govmdpi.com This suggests that 6-(sec-butyl)pyrimidin-4-ol could similarly serve as a starting material for the synthesis of novel pyrazolo[3,4-d]pyrimidines with a sec-butyl substituent, potentially leading to compounds with unique properties. The general synthetic approach involves the alkylation of the pyrimidin-4-ol, which can occur at different positions depending on the reaction conditions and the nature of the substituents. mdpi.com

The synthesis of various substituted pyrimidines often involves multi-component reactions where a pyrimidin-4-ol core can be envisioned as a potential precursor or a product that can be further modified. organic-chemistry.org The reactivity of the pyrimidin-4-ol allows for substitutions at various positions on the ring, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. researchgate.netgrowingscience.com The versatility of pyrimidine derivatives as intermediates is highlighted by their use in the synthesis of compounds with applications ranging from pharmaceuticals to agrochemicals. orientjchem.org

Table 1: Examples of Fine Chemicals Synthesized from Pyrimidin-4-ol Derivatives

| Precursor | Reagents and Conditions | Product | Application of Product Class |

|---|---|---|---|

| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Alkylating agents (e.g., methyl iodide, propargyl bromide), DMF, liquid-solid phase transfer catalysis | N-alkylated pyrazolo[3,4-d]pyrimidines | Potential anticancer agents nih.govmdpi.com |

| General Pyrimidin-4-ol structure | Various electrophiles and nucleophiles | Functionalized pyrimidines | Broad-spectrum biological activities orientjchem.org |

Potential in Ligand Design for Coordination Chemistry

The nitrogen atoms within the pyrimidine ring of this compound, along with the exocyclic oxygen atom of the hydroxyl group, present potential coordination sites for metal ions. This makes pyrimidin-4-ol derivatives attractive candidates for the design of novel ligands in coordination chemistry. The coordination behavior of these ligands is influenced by the electronic properties of the pyrimidine ring and the steric hindrance imposed by the substituents, such as the sec-butyl group.

Pyrimidine derivatives have been shown to act as versatile ligands, forming stable complexes with a variety of transition metals. mdpi.comsemanticscholar.org For example, 1,2,4-triazolo[1,5-a]pyrimidine derivatives, which share structural similarities with pyrimidin-4-ols, have been successfully used to synthesize metal complexes with interesting magnetic, luminescent, and biological properties. mdpi.com These ligands can coordinate to metal ions in a monodentate or bridging fashion, leading to the formation of mononuclear or polynuclear complexes. mdpi.com

The coordination of pyrimidine-2-thiolate, a related derivative, with platinum has been studied, revealing the formation of binuclear complexes with potential antitumor activity. researchgate.net This indicates that pyrimidin-4-ol derivatives, including this compound, could also form complexes with interesting structural and functional properties. The presence of the sec-butyl group could influence the solubility and stability of the resulting metal complexes. The study of metal complexes with pyrimidine-based Schiff bases further demonstrates the rich coordination chemistry of this class of compounds. nih.gov

Table 2: Potential Coordination Modes of this compound

| Coordination Site(s) | Potential Metal Ions | Resulting Complex Structure | Potential Applications |

|---|---|---|---|

| Ring Nitrogen(s) | Transition metals (e.g., Cu, Co, Ni, Zn) | Mononuclear or polynuclear complexes | Catalysis, materials science, biological mimics mdpi.com |

| Ring Nitrogen(s) and Hydroxyl Oxygen | Lanthanide ions, main group metals | Chelated complexes | Luminescent materials, sensors |

Applications in Analytical Chemistry Method Development

The distinct chemical structure and spectroscopic properties of pyrimidine derivatives, including this compound, make them amenable to various analytical techniques. These compounds can be detected and quantified using methods such as ultraviolet-visible (UV-Vis) spectroscopy and high-performance liquid chromatography (HPLC).

UV-Vis spectroscopy is a straightforward and rapid method for the determination of pyrimidine derivatives. nih.gov A developed and validated UV-Vis spectrophotometric method for a potent pyrimidine derivative demonstrated that the compound could be monitored at a specific wavelength (λmax of 275 nm) without interference from diluents. nih.gov This suggests that this compound would also exhibit a characteristic UV absorption spectrum that could be utilized for its quantification in various matrices. The linearity, accuracy, and precision of such a method would need to be validated for this specific compound. nih.gov

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of pyrimidine derivatives in complex mixtures. nih.govresearchgate.net Reversed-phase HPLC is commonly employed for the analysis of these compounds. nih.gov The development of an HPLC method for this compound would involve optimizing parameters such as the stationary phase, mobile phase composition, and detector settings to achieve adequate separation and sensitivity. The lipophilic nature of the sec-butyl group would likely influence its retention behavior on a reversed-phase column.

Fourier Transform Infrared (FTIR) spectroscopy is another valuable tool for the structural elucidation and characterization of pyrimidine derivatives, providing information about the vibrational modes of the pyrimidine ring and its functional groups. vandanapublications.comvandanapublications.com

Table 3: Analytical Methods for the Characterization of Pyrimidine Derivatives

| Analytical Technique | Principle | Information Obtained |

|---|---|---|

| UV-Vis Spectroscopy | Measurement of light absorption in the ultraviolet-visible region. | Quantitative determination, λmax for identification. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase. | Separation, identification, and quantification of the compound in a mixture. nih.govresearchgate.net |

| Fourier Transform Infrared (FTIR) Spectroscopy | Measurement of the absorption of infrared radiation by the sample, which excites molecular vibrations. | Identification of functional groups and structural elucidation. vandanapublications.comvandanapublications.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploitation of the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained. | Detailed structural information of the molecule. nih.govmdpi.com |

| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Determination of molecular weight and elemental composition. nih.gov |

Future Research Perspectives and Challenges in 6 Sec Butyl Pyrimidin 4 Ol Chemistry

Development of Green Chemistry Approaches for Synthesis

Traditional methods for synthesizing pyrimidine (B1678525) derivatives often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. researchgate.net The principles of green chemistry offer a framework for developing more sustainable and environmentally benign synthetic routes to 6-(sec-butyl)pyrimidin-4-ol.

Key areas for future research in the green synthesis of this compound include:

Catalytic Systems: The development of novel catalysts is crucial. This includes heterogeneous catalysts that can be easily recovered and reused, as well as biocatalysts like enzymes that operate under mild conditions. mdpi.com For instance, the use of iridium-pincer complexes has shown high efficiency in the multicomponent synthesis of other pyrimidines and could be adapted for this compound. nih.gov

Alternative Solvents and Reaction Conditions: Replacing volatile organic solvents with greener alternatives such as water, ionic liquids, or even solvent-free conditions is a primary goal. researchgate.net Techniques like microwave-assisted synthesis and ultrasound irradiation can significantly reduce reaction times and energy consumption. mdpi.comresearchgate.netrsc.org

Atom Economy: Multicomponent reactions (MCRs) are particularly attractive as they combine multiple starting materials in a single step, maximizing atom economy and reducing waste. nih.govresearchgate.net Designing an MCR for this compound would be a significant advancement.

| Technique | Description | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Reduced reaction times, increased yields, and enhanced reaction rates. | mdpi.comresearchgate.net |

| Ultrasound Irradiation | Employs ultrasonic waves to induce cavitation and accelerate chemical reactions. | Improved yields and shorter reaction times, particularly in cyclocondensation reactions. | researchgate.netrsc.org |

| Biocatalysis | Uses enzymes or whole cells to catalyze reactions. | High selectivity, mild reaction conditions, and reduced environmental impact. | mdpi.com |

| Multicomponent Reactions | Three or more reactants are combined in a single step to form the product. | High atom economy, reduced waste, and simplified purification processes. | nih.govresearchgate.net |

Exploration of Novel Reactivity Patterns

The electronic properties of the pyrimidine ring, influenced by the electron-donating sec-butyl group and the tautomeric nature of the hydroxyl group, suggest a rich and underexplored reactivity for this compound. Future investigations should focus on elucidating these patterns to expand the synthetic utility of this scaffold.

Potential areas of exploration include:

Functionalization of the Pyrimidine Core: Investigating electrophilic and nucleophilic substitution reactions at various positions of the pyrimidine ring will be key to creating a diverse library of derivatives. The sec-butyl group may exert steric and electronic effects that influence the regioselectivity of these reactions.

Reactions at the Hydroxyl Group: The hydroxyl group can be a handle for a variety of transformations, including etherification, esterification, and conversion to leaving groups for subsequent nucleophilic substitution.

Catalytic Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, could be employed to introduce aryl, heteroaryl, or amino substituents, significantly expanding the chemical space around the this compound core.

Integration with Advanced Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. mdpi.com Applying this technology to the synthesis of this compound and its derivatives could overcome many of the challenges associated with conventional methods.

Future research in this area should target:

Development of Continuous-Flow Synthesis Routes: Designing and optimizing a continuous-flow process for the synthesis of the target molecule can lead to higher yields and purity. vapourtec.commdpi.com This involves careful control of parameters like residence time, temperature, and reagent mixing. nih.gov

Multi-step Flow Synthesis: Integrating multiple reaction steps into a single, continuous process can streamline the synthesis of complex derivatives of this compound without the need for isolating intermediates. mdpi.comresearchgate.net

Integration of Enabling Technologies: Combining flow chemistry with other advanced technologies like in-line purification, real-time reaction monitoring, and automated optimization can lead to highly efficient and autonomous synthetic platforms.

| Advantage | Description | Relevance to this compound | References |

|---|---|---|---|

| Enhanced Safety | Small reaction volumes and efficient heat transfer minimize the risks associated with hazardous reactions and reagents. | Allows for the exploration of a wider range of reaction conditions with greater safety. | mdpi.com |

| Improved Reaction Control | Precise control over temperature, pressure, and residence time leads to better reproducibility and selectivity. | Can lead to higher yields and purity of the final product. | mdpi.comnih.gov |

| Scalability | Scaling up production is achieved by running the flow reactor for a longer duration, avoiding the challenges of scaling up batch reactors. | Facilitates the transition from laboratory-scale synthesis to industrial production. | mdpi.comnih.gov |

| Efficiency | Can significantly reduce reaction times and improve overall yields compared to batch processes. | Accelerates the synthesis of derivatives for further studies. | mdpi.com |

Multidisciplinary Research Opportunities

The unique structural features of this compound make it a promising candidate for applications in various scientific disciplines. Collaborative research efforts will be essential to fully realize its potential.

Medicinal Chemistry: Pyrimidine derivatives are known to possess a wide range of biological activities. nih.govsmolecule.comnih.gov The sec-butyl group can influence the compound's lipophilicity and metabolic stability, potentially leading to new therapeutic agents. Future work should involve screening this compound and its analogs for various biological targets.

Materials Science: The heterocyclic nature of the pyrimidine ring suggests potential applications in the development of novel organic materials. This could include organic light-emitting diodes (OLEDs), sensors, or functional polymers.

Agrochemicals: Many herbicides and fungicides contain a pyrimidine scaffold. mdpi.com The specific substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Q & A

Basic: What are the key synthetic routes for 6-(sec-butyl)pyrimidin-4-ol, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example:

- Route 1: Reacting 4-hydroxypyrimidine with sec-butyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Yield optimization requires precise control of temperature (80–100°C) and stoichiometric ratios (1:1.2 pyrimidine:alkylating agent) to minimize side products like over-alkylation .

- Route 2: Condensation of sec-butylamine with a pre-functionalized pyrimidine precursor (e.g., 6-chloropyrimidin-4-ol) under catalytic conditions (e.g., Pd/C or CuI). This method often requires inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Key Factors:

- Solvent Choice: Polar aprotic solvents enhance nucleophilicity but may require longer reaction times.

- Catalyst Selection: Transition-metal catalysts improve regioselectivity but introduce purification challenges .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Standard analytical techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm the presence of the sec-butyl group (e.g., δ ~1.0–1.5 ppm for methyl protons) and hydroxyl resonance (~5–6 ppm) .

- Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 181.12) and rule out contaminants.

- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98% by area normalization) .

Validation: Cross-reference with PubChem data (if available) or synthesize a reference standard for comparative analysis.

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Answer: Discrepancies often arise from variations in:

- Substituent Effects: The sec-butyl group’s steric bulk may hinder binding in certain assays. Compare activity across derivatives with linear vs. branched alkyl chains .

- Assay Conditions: Standardize protocols (e.g., MIC testing using CLSI guidelines) and control for solvent effects (e.g., DMSO concentration ≤1%) .

- Target Specificity: Use molecular docking (AutoDock Vina) to predict binding affinities to enzymes like dihydrofolate reductase (DHFR) and validate via enzyme inhibition assays .

Example: If a derivative shows low antimicrobial activity despite predicted binding, evaluate membrane permeability using logP calculations or Caco-2 cell models .

Advanced: How can computational methods guide the design of this compound analogs with enhanced selectivity?

Answer:

- QSAR Modeling: Train models on datasets of pyrimidine analogs to correlate structural features (e.g., Hammett σ values for substituents) with activity .

- Molecular Dynamics (MD): Simulate interactions with target proteins (e.g., 50-ns MD runs in GROMACS) to identify stable binding conformations and critical hydrogen bonds .

- ADMET Prediction: Use tools like SwissADME to optimize pharmacokinetic properties (e.g., reduce CYP450 inhibition by modifying the sec-butyl chain’s branching) .

Case Study: Replace sec-butyl with cyclobutylmethyl to enhance metabolic stability while retaining hydrophobic interactions .

Basic: What are the recommended storage and handling protocols for this compound?

Answer:

- Storage: Keep in airtight, light-resistant containers at –20°C to prevent degradation. Use desiccants (silica gel) to mitigate hydrolysis of the hydroxyl group .

- Handling: Conduct reactions in fume hoods with nitrile gloves. Avoid contact with strong oxidizers (e.g., KMnO₄) due to potential exothermic reactions .

Advanced: How can researchers evaluate the environmental impact of this compound synthesis?

Answer:

- Green Metrics: Calculate E-factors (waste/product ratio) for each route. Solvent-free or aqueous-phase reactions typically score better .

- Degradation Studies: Use HPLC-UV to monitor biodegradation in simulated environmental conditions (e.g., OECD 301F assay). The sec-butyl group may slow degradation compared to shorter alkyl chains .

- Toxicity Screening: Perform Daphnia magna acute toxicity tests (EC₅₀) and compare with regulatory thresholds (e.g., REACH) .

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Answer:

- Buchwald-Hartwig Amination: The hydroxyl group acts as a directing group, enabling palladium-catalyzed C–N bond formation at the 2-position. Use XPhos precatalysts for higher yields .

- Suzuki-Miyaura Coupling: Requires protection of the hydroxyl group (e.g., TBSCl) to prevent catalyst poisoning. Post-reaction deprotection with TBAF restores the hydroxyl moiety .

Challenges: Steric hindrance from the sec-butyl group may limit access to the 4-position, favoring 2- or 5-substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.